molecular formula C14H15NO3 B2768988 1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 923106-38-1

1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B2768988
CAS RN: 923106-38-1
M. Wt: 245.278
InChI Key: CTBRLZFVUAVGFO-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid, often referred to as Indol-5-yl-3-carboxylic acid (I5C), is a naturally occurring organic compound found in plants and animals. It is a derivative of the amino acid tryptophan and is a key component in many metabolic pathways. In recent years, I5C has gained significant attention due to its potential therapeutic applications in the treatment of various diseases and disorders.

Scientific Research Applications

Synthesis and Chemical Properties Research has delved into the synthesis and chemical properties of related compounds, focusing on their potential in medicinal chemistry and materials science. For example, a study on the C-H functionalization of cyclic amines highlighted redox-annulations with α,β-unsaturated carbonyl compounds, showcasing methodologies for synthesizing ring-fused pyrrolines, which are precursors to pyrroles and pyrrolidines (Kang et al., 2015). This research demonstrates the compound's relevance in developing complex molecular structures.

Antioxidant Activity A study on the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives investigated their antioxidant activity. The research found that some synthesized compounds exhibited potent antioxidant properties, with certain derivatives showing higher activity than ascorbic acid, indicating the compound's potential in oxidative stress management (Tumosienė et al., 2019).

Metal-Organic Frameworks (MOFs) The compound has also been used in the synthesis of metal-organic frameworks (MOFs), demonstrating its utility in creating materials with specific chemical and physical properties. For example, research on lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates explored the synthesis, crystal structures, and photophysical properties of these materials, highlighting the compound's applicability in materials science (Sivakumar et al., 2011).

Photophysical Properties The exploration of photophysical properties is another area of interest. For instance, a novel metal-organic framework was synthesized under solvothermal conditions using 1-(4-Carboxy-benzyl)-5-oxo-pyrrolidine-2-carboxylic acid. This study demonstrated the framework's effective adsorption and separation of methyl orange, showcasing its potential in environmental applications (Zhao et al., 2020).

Quantum Mechanical Studies Quantum mechanical studies have been conducted to investigate the spectroscopic properties of related compounds, providing insights into their electronic structures and potential applications in designing new materials with specific functionalities (Devi et al., 2020).

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-13-7-11(14(17)18)8-15(13)12-5-4-9-2-1-3-10(9)6-12/h4-6,11H,1-3,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBRLZFVUAVGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N3CC(CC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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